3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol
Description
This compound, with the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol, features a pent-2-en-1-ol backbone substituted with a 2,2,5,5-tetramethyl-1,3-dioxolane group. It has been identified in natural sources, such as the ethanol extract of Plumeria rubra (frangipani), where its structure was confirmed via NMR and ESI-MS .
Properties
CAS No. |
119906-63-7 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol |
InChI |
InChI=1S/C13H24O3/c1-10(8-9-14)6-7-11-12(2,3)16-13(4,5)15-11/h8,11,14H,6-7,9H2,1-5H3 |
InChI Key |
LIDVLVSPTPJSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC1C(OC(O1)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Ring-Closing Metathesis (RCM) Approach
RCM is a powerful synthetic tool for constructing cyclic and macrocyclic compounds by forming carbon-carbon double bonds through the action of metathesis catalysts.
Synthetic Route and Key Steps
- The synthesis begins with the preparation of an appropriate ester intermediate that contains the necessary olefinic moieties for RCM.
- Protecting groups such as tert-butyldimethylsilyl (TBS) ethers are introduced to shield hydroxyl groups adjacent to the reaction site.
- The RCM reaction is catalyzed by Grubbs second-generation (G-II) or Hoveyda-Grubbs second-generation (HG-II) catalysts.
- Variations in protecting groups and olefin substitution patterns are explored to optimize E-selectivity and yield.
Observations and Challenges
- Bulky protecting groups like TBS ethers can hinder the RCM reaction by imposing steric constraints, often leading to the formation of linear dimers rather than the desired macrocycle.
- Removal of bulky groups sometimes improves reactivity but may lead to Z-selective products or dimerization.
- Modifying olefin substituents, such as introducing pinacol boron-substituted olefins, has been tested to enhance selectivity but often results in undesired side products or no macrocyclization.
- Attempts to install the C-2 methyl group before RCM often reduce the efficiency of cyclization, prompting strategies to introduce this group in later stages.
Representative Data Table: RCM Reaction Outcomes
| Entry | Substrate Description | Catalyst | Yield (%) | Major Product Type | Olefin Geometry |
|---|---|---|---|---|---|
| 1 | TBS-protected allylic alcohol ester | G-II | 20-30 | Linear homodimer | Not applicable |
| 2 | Deprotected allylic alcohol ester | HG-II | 46 | Macrocycle | Z-olefin |
| 3 | Keto-substituted olefin ester | G-II | 35-40 | Macrocycle + dimer | Z-olefin |
| 4 | Pinacol boron-substituted olefin ester | G-II | 40 | Linear homodimer | Not applicable |
Note: Yields and selectivities vary depending on reaction conditions and substrate design.
Macrolactonization Approach
Macrolactonization is a classical method for forming macrocyclic lactones via intramolecular esterification of hydroxy acids.
Synthetic Route and Key Steps
- The synthesis involves preparing a seco acid intermediate with selectively protected hydroxyl groups.
- The regioselective formation of a 10-membered macrocycle is favored over smaller rings by leveraging the trans-olefin moiety in the substrate.
- Macrolactonization is carried out under conditions that promote cyclization without dimerization or polymerization.
Observations and Challenges
- Protecting only the C-3 hydroxyl group while leaving others free can improve regioselectivity and yield.
- Previous attempts with multiple protected hydroxyl groups led to dimeric macrocycles rather than the desired 10-membered ring.
- The presence of a trans-olefin moiety assists in directing the cyclization towards the desired ring size.
- Moderate yields are achieved, but purification and characterization can be complicated by side products.
Representative Data Table: Macrolactonization Outcomes
| Entry | Seco Acid Protection Pattern | Cyclization Conditions | Yield (%) | Major Product Type |
|---|---|---|---|---|
| 1 | Multiple hydroxyl protections | Yamaguchi protocol | 25-30 | Dimeric macrocycle |
| 2 | Single C-3 hydroxyl protection | Modified Crimmins aldol | 40-50 | 10-membered macrocycle |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Uses metathesis catalysts (G-II, HG-II); requires olefinic precursors with protecting groups | Potential for stereoselective macrocyclization | Steric hindrance; low E-selectivity; formation of dimers |
| Macrolactonization | Intramolecular esterification of hydroxy acids; regioselective ring formation | Classical, well-understood; better regioselectivity with fewer protections | Moderate yields; risk of dimerization; purification challenges |
Chemical Reactions Analysis
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The dioxolane ring and pentenol chain can interact with enzymes or receptors, leading to changes in their activity or function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Similarities
The compound shares structural motifs with other α,β-unsaturated alcohols and dioxolane-containing derivatives . Key analogs include:
(a) (E)-5-((4R,5R)-5-Dodecyl-2,2-dimethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol
- Molecular formula : C₂₃H₄₂O₃
- Key differences :
- Substitution of the dioxolane methyl groups with a dodecyl chain (C₁₂H₂₅).
- Higher molecular weight (366.58 g/mol ) and increased lipophilicity (predicted logP ~6.2 vs. ~3.1 for the target compound).
- Synthesized via regiocontrolled assembly in acetonitrile/water, emphasizing its synthetic accessibility .
(b) (6S,2E)-6,7-Isopropylidenedioxy-3,7-dimethyl-2-octen-1-ol (CAS 61262-97-3)
Physicochemical Properties
Biological Activity
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol (CAS Number: 119906-63-7) is an organic compound notable for its complex structure, which includes a dioxolane ring and a pentenol chain. This compound has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 119906-63-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dioxolane ring and pentenol chain allow the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
- Antioxidant Activity : Potentially acts as an antioxidant by scavenging free radicals.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of dioxolane compounds can possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Further research is needed to establish the efficacy of this specific compound in cancer models.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
- Study on Enzyme Activity :
-
Antioxidant Screening :
- Compounds structurally similar to 3-Methyl... have been evaluated for their antioxidant capacities using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress .
Q & A
Basic Research Questions
Q. How is 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol structurally characterized in natural product research?
- Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to assign proton and carbon environments, particularly focusing on olefinic protons (δ 5.2–5.8 ppm) and the dioxolane ring (δ 1.2–1.5 ppm for methyl groups). ESI-MS in positive ion mode helps confirm molecular weight (e.g., [M+Na]+ adducts). Compare spectral data with literature values for analogous dioxolane-containing compounds to validate assignments .
Q. What extraction and purification methods are effective for isolating this compound from natural sources?
- Methodological Answer : Use 95% ethanol for initial extraction via maceration or Soxhlet apparatus. Fractionate crude extracts with silica gel chromatography (gradient elution: hexane/ethyl acetate 9:1 to 1:1). Final purification can be achieved with reverse-phase HPLC (C18 column, methanol/water 70:30) to separate it from flavonoids or terpenoids .
Q. How is the stereochemistry of the pent-2-en-1-ol moiety confirmed?
- Methodological Answer : Perform NOESY experiments to detect spatial proximity between the hydroxyl proton (δ 1.5–2.0 ppm) and adjacent methyl or olefinic protons. Coupling constants () for trans-configuration in the double bond can be validated via COSY or HSQC .
Advanced Research Questions
Q. How can synthetic routes be optimized to incorporate the 2,2,5,5-tetramethyl-1,3-dioxolane group?
- Methodological Answer : Utilize allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) in alkylation reactions under acetonitrile reflux with KCO as a base. Monitor reaction progress via TLC and purify intermediates using flash chromatography (hexane/acetone 8:2) .
Q. What strategies resolve contradictions in α-glucosidase inhibitory activity data across studies?
- Methodological Answer : Standardize assays using p-nitrophenyl-α-D-glucopyranoside as a substrate, and measure IC values at pH 6.8 (phosphate buffer). Control for false positives by testing against non-target enzymes (e.g., amylase) and validate via docking simulations (AutoDock Vina) to assess binding affinity to the enzyme’s active site .
Q. How can computational modeling predict the compound’s interaction with lipid bilayers or proteins?
- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) using a POPC lipid bilayer or α-glucosidase crystal structure (PDB ID: 2ZE0). Analyze hydrogen bonding, hydrophobic contacts, and free energy landscapes (MM-PBSA) to identify key binding residues .
Q. What advanced spectroscopic techniques differentiate this compound from its diastereomers?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, n-hexane/isopropanol 85:15) for enantiomeric separation. Confirm absolute configuration via X-ray crystallography (Cu-Kα radiation, 90 K) or electronic circular dichroism (ECD) with density functional theory (DFT) calculations .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR shifts for the dioxolane ring?
- Methodological Answer : Re-examine solvent effects (CDCl vs. DMSO-d) and concentration-dependent aggregation. Cross-validate with DEPT-135 and HSQC to resolve overlapping signals. Compare with synthesized analogs (e.g., 2,2-dimethyl-1,3-dioxolane derivatives) to isolate environmental influences .
Q. Why do bioactivity results vary between in vitro and in silico studies?
- Methodological Answer : Account for membrane permeability in vitro (e.g., use Caco-2 cell monolayers for absorption studies). Adjust docking parameters (e.g., protonation states at physiological pH) and include solvation effects (implicit solvent models) in simulations to align with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
